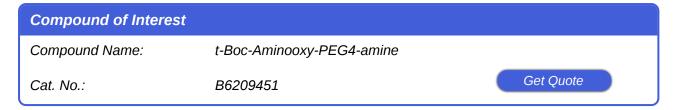


Application Notes and Protocols for Bioconjugation using t-Boc-Aminooxy-PEG4-amine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **t-Boc-Aminooxy-PEG4-amine**, a versatile heterobifunctional linker, in various bioconjugation applications. This reagent is particularly valuable for its ability to participate in sequential or orthogonal conjugation strategies, enabling the precise assembly of complex biomolecular constructs.

Introduction to t-Boc-Aminooxy-PEG4-amine

t-Boc-Aminooxy-PEG4-amine is a polyethylene glycol (PEG)-based linker featuring two distinct functional groups: a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a primary amine.[1][2] This unique architecture allows for a two-step conjugation strategy. The primary amine can readily react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[1] Subsequently, the Boc protecting group can be removed under mild acidic conditions to reveal the aminooxy group, which can then specifically react with aldehydes or ketones to form a stable oxime linkage.[2][3]

The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.[4][5] These characteristics make **t-Boc-Aminoxy-PEG4-amine** an ideal tool for a range of applications, including the development of



antibody-drug conjugates (ADCs), PROTACs, and the functionalization of biomolecules for imaging or diagnostic purposes.[4][6]

Key Features and Benefits:

- Orthogonal Reactivity: The amine and protected aminooxy groups allow for controlled, stepwise conjugations.[1]
- Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the linker and the final conjugate in aqueous buffers.[4]
- Stable Linkages: Forms robust amide and oxime bonds, ensuring the integrity of the conjugate under physiological conditions.[7][8]
- Versatility: Applicable in a wide range of bioconjugation scenarios, including protein modification, peptide labeling, and surface functionalization.[5]

General Properties and Handling

Property	Value	Reference
Molecular Weight	352.42 g/mol	[6]
Purity	Typically ≥95%	[9]
Appearance	Pale yellow or colorless oil	[10]
Storage	Store at -20°C, protected from light and moisture.	[1]
Solubility	Soluble in organic solvents like DMSO and DMF.	[1]

Handling Precautions:

- Use anhydrous solvents for reconstitution to prevent premature hydrolysis.[1]
- Warm the vial to room temperature before opening to avoid moisture condensation.

Experimental Protocols



Protocol 1: Conjugation of t-Boc-Aminooxy-PEG4-amine to a Protein via Amide Bond Formation

This protocol describes the conjugation of the primary amine of the linker to accessible carboxyl groups on a protein that have been activated with EDC and NHS.

Materials:

- Protein of interest (with accessible carboxyl groups)
- t-Boc-Aminooxy-PEG4-amine
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- · Desalting column or dialysis cassette

Procedure:

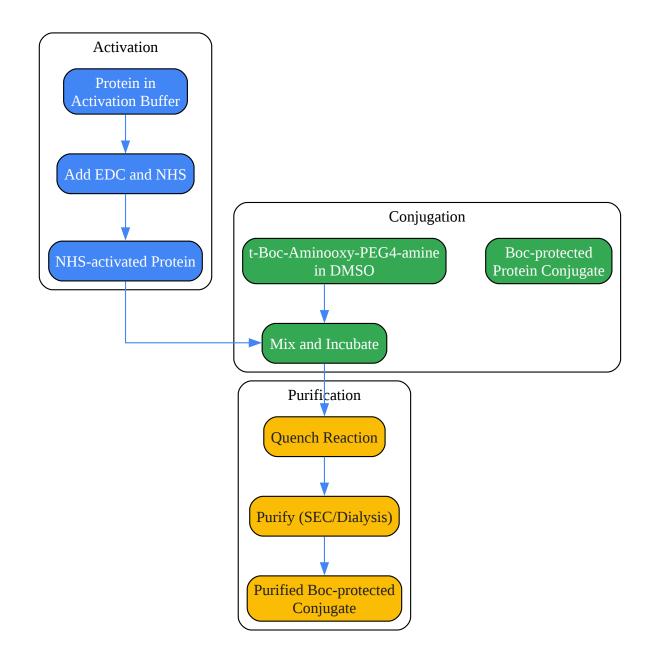
- Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
- · Activation of Carboxyl Groups:
 - Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.



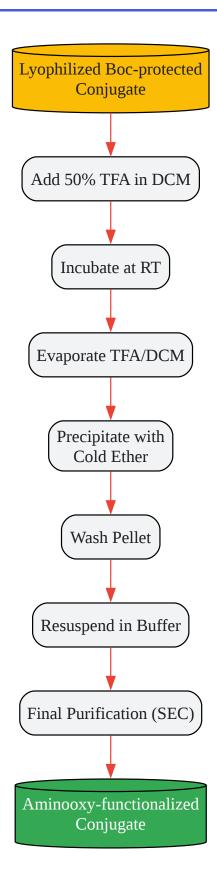
- Linker Preparation: Dissolve **t-Boc-Aminooxy-PEG4-amine** in anhydrous DMF or DMSO to a concentration of 100 mM.
- Conjugation Reaction:
 - Immediately after activation, exchange the buffer of the protein solution to Conjugation
 Buffer using a desalting column.
 - Add a 10- to 50-fold molar excess of the dissolved t-Boc-Aminooxy-PEG4-amine to the activated protein solution.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
- Purification: Remove excess linker and other reagents by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).

Workflow for Amide Bond Formation:

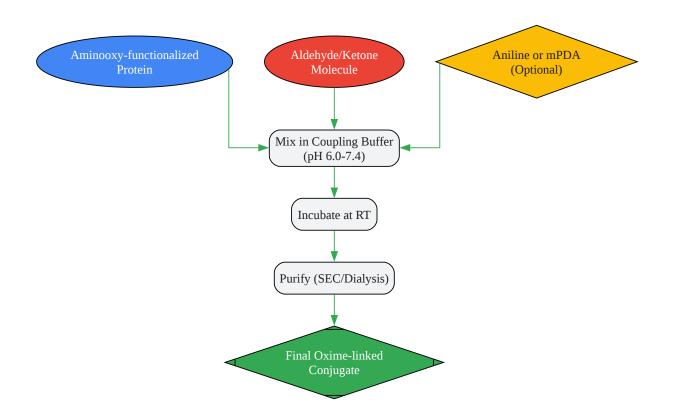


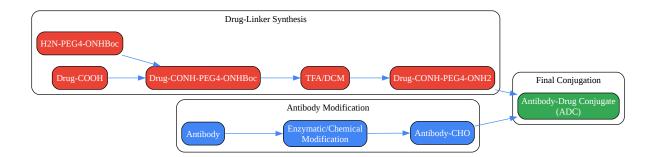














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